molecular formula C11H10INO B12127809 N-(furan-2-ylmethyl)-3-iodoaniline

N-(furan-2-ylmethyl)-3-iodoaniline

Cat. No.: B12127809
M. Wt: 299.11 g/mol
InChI Key: HJJPAUBSESLLDW-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-iodoaniline is an organic compound that features a furan ring, an iodine atom, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-iodoaniline typically involves the reaction of 3-iodoaniline with furan-2-carbaldehyde under specific conditions. One common method includes the use of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) to facilitate the reaction . The reaction is often carried out under microwave-assisted conditions to enhance the yield and reduce reaction time .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and solvent choice, can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-iodoaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(furan-2-ylmethyl)-3-iodoaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-iodoaniline involves its interaction with specific molecular targets. The furan ring and iodine atom can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-3-iodoaniline is unique due to the presence of both a furan ring and an iodine atom, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C11H10INO

Molecular Weight

299.11 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-iodoaniline

InChI

InChI=1S/C11H10INO/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1-7,13H,8H2

InChI Key

HJJPAUBSESLLDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NCC2=CC=CO2

Origin of Product

United States

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